molecular formula C8H15NO2 B185306 Cyclohexylglycine CAS No. 5664-29-9

Cyclohexylglycine

Numéro de catalogue: B185306
Numéro CAS: 5664-29-9
Poids moléculaire: 157.21 g/mol
Clé InChI: WAMWSIDTKSNDCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-2-cyclohexylacetic acid, also widely known as Cyclohexylglycine, is a non-proteogenic amino acid with the molecular formula C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol [ 1][citation>2]. This compound serves as a valuable chiral building block in organic synthesis and pharmaceutical research. Its primary application is as a key pharmaceutical intermediate, most notably in the synthesis of the HCV drug Telaprevir [ 8]. Furthermore, it is extensively used in peptide synthesis to incorporate a conformationally constrained cyclohexyl side chain, and in biochemical research for developing enzyme inhibitors, such as glutamine cyclase inhibitors [ 8]. Structurally related to β-amino acids, which are recognized as essential elements of biologically active natural products and are known for their enhanced biological activity compared to α-amino acids, this compound and its derivatives are of significant research interest [ 6]. The cyclohexyl group introduces steric bulk and can influence the conformational properties of peptides, making it a useful tool for studying structure-activity relationships. Research has also explored its use as a ligand in the synthesis of metal complexes (e.g., with CoII, NiII, CuII, and ZnII), which are investigated for their potential biological activities, including antibacterial and anticancer properties [ 6]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications [ 1]. Handle with care, observing all stated safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279475
Record name 2-amino-2-cyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-29-9
Record name Cyclohexylglycine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5664-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-cyclohexylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclohexylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLGLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LLL792IE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cyclohexylglycine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of drug discovery and peptide engineering, unnatural amino acids (UAAs) offer a powerful toolkit to enhance the therapeutic properties of peptides and small molecules. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, improve stability, and fine-tune biological activity. This guide provides a comparative analysis of the biological activity of Cyclohexylglycine and other selected unnatural amino acids, supported by experimental data to inform research and development efforts.

Overview of Biological Activity

Unnatural amino acids are increasingly incorporated into therapeutic candidates to modulate their pharmacological profiles. This compound (Chg), with its bulky aliphatic side chain, is a UAA of significant interest. It is utilized as a building block in pharmaceuticals and has been investigated for its role as a neurotransmitter modulator. This guide will compare the biological activity of this compound and its derivatives with other UAAs in two key areas: anticancer activity and enzyme inhibition.

Comparative Analysis of Anticancer Activity

The direct anticancer activity of standalone this compound is not extensively documented in publicly available research. However, its incorporation into metal complexes has demonstrated significant cytotoxic effects. A study on platinum(II) complexes featuring this compound as a ligand revealed notable activity against the HCT116 human colon cancer cell line.[1][2]

For comparison, peptides incorporating other unnatural amino acids, such as L- and D-4,4'-biphenylalanine (Bip), have also been evaluated for their anticancer properties against various cell lines.[3]

Table 1: Comparative Anticancer Activity (IC50 Values)

Compound/PeptideUnnatural Amino AcidCell LineIC50 (µM)Reference
[Pt(NH3)2(this compound)]NO3This compoundHCT116 (Colon)35.51[1][2]
[Pt(bipy)(this compound)]NO3This compoundHCT116 (Colon)51.33[1][2]
Peptide with L-4,4'-biphenylalanineL-4,4'-biphenylalanineSaos2 (Osteosarcoma)18.2[3]
Peptide with L-4,4'-biphenylalanineSJSA1 (Osteosarcoma)9.60[3]
Peptide with L-4,4'-biphenylalanineVCaP (Prostate)33.8[3]
Peptide with L-4,4'-biphenylalaninePC3 (Prostate)62.4[3]
Peptide with D-4,4'-biphenylalanineD-4,4'-biphenylalanineSaos2 (Osteosarcoma)11.5[3]
Peptide with D-4,4'-biphenylalanineSJSA1 (Osteosarcoma)5.82[3]
Peptide with D-4,4'-biphenylalanineVCaP (Prostate)22.9[3]
Peptide with D-4,4'-biphenylalaninePC3 (Prostate)36.5[3]

Comparative Analysis of Enzyme Inhibition

This compound derivatives have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. The introduction of specific substitutions on the cyclohexyl ring can lead to highly potent and selective inhibitors.

Table 2: Comparative DPP-IV Inhibition

InhibitorUnnatural Amino Acid MoietyInhibitionValueReference
Bis-sulfonamide 15e4-Amino-cyclohexylglycineIC502.6 nM[4]
Compound 284-ArylcyclohexylalanineIC504.8 nM[5]

Signaling Pathways in Cancer Modulated by Amino Acid Metabolism

The metabolic reprogramming of amino acids is a hallmark of cancer. Amino acids are not only building blocks for proteins and nucleotides but also act as signaling molecules that can influence key pathways promoting tumor growth and proliferation. One of the central regulators is the mTOR (mammalian target of rapamycin) signaling pathway, which is sensitive to amino acid availability, particularly branched-chain amino acids like leucine.[6][7] Altered amino acid metabolism in cancer can also impact the epidermal growth factor receptor (EGFR) signaling pathway.[6]

Amino_Acid_Signaling_in_Cancer UAA Unnatural Amino Acids (e.g., Leucine analogues) Amino_Acid_Pool Intracellular Amino Acid Pool UAA->Amino_Acid_Pool mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 activates EGFR_Pathway EGFR Signaling Pathway Amino_Acid_Pool->EGFR_Pathway influences Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth promotes Proliferation Tumor Cell Proliferation Protein_Synth->Proliferation EGFR_Pathway->Proliferation drives

Amino Acid Signaling in Cancer.

Experimental Protocols

Determination of Anticancer Activity (IC50) using MTT Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_3_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow for IC50 Determination.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol describes a fluorescence-based assay for screening DPP-IV inhibitors.[8][9][10][11]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., H-Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test inhibitor compound

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, substrate, and test inhibitors in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay buffer only.

    • Negative Control (100% activity): DPP-IV enzyme and assay buffer.

    • Positive Control: DPP-IV enzyme and a known DPP-IV inhibitor.

    • Test Wells: DPP-IV enzyme and various concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

DPP_IV_Inhibition_Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitors Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Blank, Controls, Test) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate 10 min at 37°C Plate_Setup->Pre_incubation Add_Substrate Add DPP-IV Substrate Pre_incubation->Add_Substrate Incubate_30min Incubate 30 min at 37°C Add_Substrate->Incubate_30min Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_30min->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

DPP-IV Inhibition Assay Workflow.

Conclusion

The incorporation of unnatural amino acids like this compound and its derivatives offers promising avenues for the development of novel therapeutics with enhanced biological activities. While direct comparative data for standalone this compound is limited, the analysis of its derivatives and complexes demonstrates its potential in both anticancer and enzyme inhibition applications. Further head-to-head studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and comparative efficacy of this compound and other unnatural amino acids. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

A Comparative Guide to Enantiomeric Purity Analysis of Cyclohexylglycine by Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Cyclohexylglycine, a non-proteinogenic amino acid and a crucial chiral building block in the synthesis of various pharmaceuticals, is a critical quality attribute. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly impact their pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the determination of enantiomeric excess are paramount in drug development and quality control.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of this compound, alongside alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information presented is based on established analytical principles and available experimental data for similar compounds, offering a framework for method development and selection.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus in-depth characterization).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Separation of volatile enantiomeric derivatives on a chiral stationary phase based on differences in partitioning.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Sample Derivatization Often not required for amino acids, direct analysis is possible.Mandatory to increase volatility and improve chromatographic performance (e.g., esterification followed by acylation).Generally not required, but can be used to enhance detectability.
Typical Stationary/Selector Polysaccharide-based (e.g., Chiralcel® OD-H), macrocyclic glycopeptides.Chiral capillary columns with cyclodextrin-based stationary phases (e.g., Lipodex®, Hydrodex®).Chiral selectors added to the buffer, such as cyclodextrins or chiral surfactants.
Advantages Broad applicability, high robustness, well-established, preparative scale possible.High resolution and sensitivity, especially when coupled with mass spectrometry (MS).High efficiency, low sample and reagent consumption, rapid method development.
Disadvantages Higher solvent consumption, potentially longer analysis times.Derivatization adds complexity and potential for side reactions or racemization.Lower sensitivity for UV detection, reproducibility can be challenging.
Typical Resolution (Rs) > 1.5 is achievable for many amino acids.Generally high, often > 2.0 for well-resolved peaks.Can achieve high resolution, but is highly dependent on the chiral selector and buffer conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the enantiomeric analysis of amino acids, which can be adapted and optimized for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is often the primary choice for its versatility and direct analysis capabilities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions (Example for Amino Acids on Chiralcel® OD-H):

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-Hexane and an alcohol such as 2-Propanol or Ethanol. A common starting point is a 90:10 (v/v) mixture. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to improve peak shape and resolution.[2]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection: UV at 210-220 nm for non-aromatic amino acids.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique, particularly when high sensitivity is required. However, it necessitates derivatization of the analyte.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column.

Experimental Protocol:

  • Derivatization:

    • Esterification: React the this compound sample with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: Subsequently, react the ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group. This two-step process yields a volatile derivative suitable for GC analysis.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

    • Injector and Detector Temperature: Typically set at 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration.

Alternative Method 2: Chiral Capillary Electrophoresis (CE)

CE offers a high-efficiency separation with minimal sample and reagent consumption.

Instrumentation:

  • Capillary electrophoresis system with a UV or DAD detector.

Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) at a specific pH, containing a chiral selector.

  • Chiral Selector: A common choice for amino acid enantioseparation is a cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin) added to the BGE at a concentration typically ranging from 10 to 50 mM.[3]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve the this compound sample in the BGE or water.

Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for chiral HPLC analysis and the logical relationship between the key components of the analytical methods.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Fig. 1: Experimental Workflow for Chiral HPLC Analysis of this compound.

Method_Comparison_Logic cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_ce Chiral CE Analyte This compound Enantiomers CSP Chiral Stationary Phase Analyte->CSP Direct Interaction Derivatization Derivatization Analyte->Derivatization Chemical Modification Selector Chiral Selector in BGE Analyte->Selector Dynamic Interaction GC_CSP Chiral GC Column Derivatization->GC_CSP

Fig. 2: Logical Relationships of Chiral Separation Principles.

Conclusion

The enantiomeric purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC stands out as a robust and versatile method for this purpose, often allowing for direct analysis without derivatization. Chiral GC, while requiring a derivatization step, offers high resolution and sensitivity. Chiral CE provides a high-efficiency, low-consumption alternative. The choice of the optimal method will be dictated by the specific analytical requirements. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the enantiomeric purity determination of this compound and other chiral molecules.

References

Validating Cyclohexylglycine Incorporation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids like Cyclohexylglycine (Chg) into therapeutic peptides and proteins is critical for achieving desired pharmacological properties. Mass spectrometry stands as a cornerstone technique for the validation and quantification of such modifications. This guide provides a detailed comparison of mass spectrometry-based approaches with alternative methods for confirming the successful incorporation of this compound, supported by experimental protocols and data interpretation.

The verification of site-specific incorporation of non-natural amino acids is a crucial quality control step in the development of novel biotherapeutics. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, providing definitive evidence of incorporation and enabling quantification of the modified species.

Mass Spectrometry-Based Validation: A Deep Dive

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the incorporation of this compound. This technique allows for the precise determination of the molecular weight of peptides and their fragments, confirming the presence of the Chg residue at the intended position.

Experimental Protocol: LC-MS/MS Analysis of a this compound-Containing Peptide

This protocol outlines a general procedure for the analysis of a tryptic digest of a protein containing a this compound residue.

1. Sample Preparation:

  • Protein Digestion: The protein of interest is subjected to enzymatic digestion, typically with trypsin, to generate smaller peptides suitable for mass spectrometric analysis.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that could interfere with the analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-induced dissociation (CID) of the most intense precursor ions.

    • Data Acquisition: Data-dependent acquisition (DDA) mode.

Data Interpretation and Fragmentation Pattern

The key to confirming this compound incorporation lies in the analysis of the tandem mass spectra. The mass of a this compound residue is 157.23 g/mol . The fragmentation of a peptide containing Chg will produce a series of b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. A mass shift of 157.23 Da between consecutive fragment ions is a definitive indicator of the presence of this compound.

For example, in a peptide with the sequence Ala-Chg-Gly, the mass difference between the b2-ion (containing Ala-Chg) and the b1-ion (containing Ala) would be 157.23 Da. Similarly, the mass difference between the y2-ion (containing Chg-Gly) and the y1-ion (containing Gly) would also be 157.23 Da.

Quantitative Analysis of Incorporation Efficiency

Mass spectrometry can also be employed to quantify the efficiency of this compound incorporation. This is typically achieved by comparing the peak areas of the mass chromatograms for the peptide containing this compound and the corresponding wild-type peptide (if any is produced). Stable isotope labeling by amino acids in cell culture (SILAC) can also be utilized for more accurate quantification.[1]

Comparison of Validation Methods

While mass spectrometry is the most powerful tool for this application, other techniques can also provide valuable information.

Method Principle Advantages Disadvantages Quantitative Data
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of peptides and their fragments.High specificity and sensitivity. Provides definitive confirmation of incorporation and precise localization. Can be quantitative.Requires specialized instrumentation and expertise.Yes, relative and absolute quantification possible.
Amino Acid Analysis Hydrolyzes the protein to its constituent amino acids and quantifies each.Provides accurate quantification of the total amount of each amino acid, including non-canonical ones.Destructive to the sample. Does not provide information on the location of the amino acid within the protein sequence.Yes, provides the molar ratio of amino acids.
Edman Degradation Sequentially removes and identifies amino acids from the N-terminus of a peptide.Provides direct sequence information.[2][3][4][5] Can identify N-terminal modifications.Limited to shorter peptides (typically < 50 residues). Will not work if the N-terminus is blocked.[2][4]No, primarily a qualitative sequencing method.

Alternative Validation Method: Amino Acid Analysis

Amino acid analysis provides a quantitative measure of the amino acid composition of a protein, including non-natural amino acids. This method is particularly useful for determining the overall incorporation efficiency of this compound.

Experimental Protocol: Amino Acid Analysis

1. Protein Hydrolysis:

  • The protein sample is hydrolyzed to its individual amino acids. Due to the hydrophobic nature of this compound, a prolonged hydrolysis time may be required for complete cleavage of peptide bonds involving this residue.

  • Standard Conditions: 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • For Hydrophobic Residues: Extend the hydrolysis time to 48 or 72 hours.

2. Amino Acid Derivatization and Separation:

  • The hydrolyzed amino acids are derivatized to make them detectable by UV or fluorescence.

  • The derivatized amino acids are then separated and quantified using high-performance liquid chromatography (HPLC) or an amino acid analyzer.

3. Data Analysis:

  • The amount of each amino acid, including this compound, is determined by comparing its peak area to that of a known standard. This allows for the calculation of the molar ratio of each amino acid in the protein.

Visualizing the Workflow

Mass Spectrometry Analysis Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_with_Chg Protein containing This compound Tryptic_Digest Tryptic Digestion Protein_with_Chg->Tryptic_Digest Peptide_Cleanup Peptide Cleanup (C18 SPE) Tryptic_Digest->Peptide_Cleanup LC_Separation LC Separation (Reversed-Phase) Peptide_Cleanup->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ions) ESI_Ionization->MS1_Scan CID_Fragmentation Collision-Induced Dissociation (CID) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ions) CID_Fragmentation->MS2_Scan Data_Processing Data Processing (Sequence Database Search) MS2_Scan->Data_Processing Validation Validation of Chg (Mass Shift Analysis) Data_Processing->Validation Quantification Quantification (Peak Area Comparison) Validation->Quantification Start Need to validate Chg incorporation? Need_Localization Is positional information required? Start->Need_Localization Need_Quantification Is quantitative data needed? Need_Localization->Need_Quantification No LC_MS Use LC-MS/MS Need_Localization->LC_MS Yes AAA Use Amino Acid Analysis Need_Quantification->AAA Yes Edman Consider Edman Degradation (for N-terminal Chg) Need_Quantification->Edman No

References

Unveiling the Structure of Cyclohexylglycine Peptides: An NMR Spectroscopy-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for deciphering their biological function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the solution-state structure and dynamics of peptides, particularly those incorporating non-standard amino acids like Cyclohexylglycine (Chg). This guide provides a comprehensive comparison of NMR techniques for the structural elucidation of Chg-containing peptides, supported by experimental data and detailed protocols.

The incorporation of this compound, a bulky, aliphatic amino acid, into peptide sequences can significantly influence their conformational preferences, stability, and biological activity. Unlike proteinogenic amino acids, the unique structural constraints imposed by the cyclohexyl ring necessitate a detailed spectroscopic analysis to understand its impact on the overall peptide architecture. NMR spectroscopy, by probing the local environment of individual atoms, provides unparalleled insights into the solution-state conformation of these modified peptides.

Comparative Analysis of NMR Data for a this compound-Containing Peptide

To illustrate the application of NMR in the structural analysis of Chg-containing peptides, we will refer to data from a study on a peptide containing a Cα-methylated this compound derivative (Cα-methyl, Cα-cyclohexylglycine), which provides a close analogue for understanding the behavior of the Chg residue. The following table summarizes the typical ¹H NMR chemical shift data that can be obtained.

Residue/ProtonChemical Shift (δ, ppm)
Chg-like Residue
NH~8.0 - 8.5
α-H~4.0 - 4.5
β-H~1.5 - 2.0
Cyclohexyl Protons~1.0 - 1.8
Flanking Residue (e.g., Glycine)
NH~8.2 - 8.7
α-H~3.8 - 4.2
Flanking Residue (e.g., Alanine)
NH~7.9 - 8.4
α-H~4.1 - 4.6
β-CH₃~1.3 - 1.5

Note: The chemical shifts are approximate and can vary depending on the peptide sequence, solvent, and temperature.

The analysis of coupling constants, particularly the ³J(HN,Hα) coupling, provides crucial information about the backbone dihedral angle φ. For the Chg residue, these values can indicate a predisposition for specific secondary structures, such as β-turns or helical conformations.[1]

Nuclear Overhauser Effect (NOE) data, obtained from NOESY or ROESY experiments, are the cornerstone of 3D structure calculation. Key NOEs for a Chg-containing peptide would include:

  • Intra-residue NOEs: between the α-H and the cyclohexyl protons, which help define the side-chain conformation.

  • Sequential NOEs: between the NH or α-H of the Chg residue and the protons of the preceding residue (i-1), establishing the peptide backbone connectivity.

  • Medium- and long-range NOEs: between the Chg residue and other residues in the peptide sequence, which are critical for defining the global fold.

Experimental Protocols for NMR Analysis

A standard set of NMR experiments for the structural elucidation of a Chg-containing peptide includes:

  • 1D ¹H NMR: To get an initial overview of the sample's purity and the general dispersion of proton signals.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues, including the complete set of coupled protons in the cyclohexyl ring of Chg.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms, which can provide additional structural information and help resolve signal overlap in the proton spectrum.

Sample Preparation: A purified peptide sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-10 mM. A small amount of a reference compound like DSS or TSP is added for chemical shift calibration.

Workflow for Structural Elucidation

The process of determining the 3D structure of a this compound peptide using NMR follows a well-defined workflow.

NMR_Workflow Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation Peptide_Synthesis->NMR_Sample_Prep NMR_Data_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY/ROESY, HSQC) NMR_Sample_Prep->NMR_Data_Acquisition Resonance_Assignment Resonance Assignment NMR_Data_Acquisition->Resonance_Assignment NOE_Analysis NOE Cross-Peak Identification & Integration Resonance_Assignment->NOE_Analysis Structure_Calculation Structure Calculation (Distance Geometry, Molecular Dynamics) NOE_Analysis->Structure_Calculation Structure_Refinement Structure Refinement & Validation Structure_Calculation->Structure_Refinement Final_Structure Final 3D Structure Ensemble Structure_Refinement->Final_Structure

NMR-based structural elucidation workflow for a this compound peptide.

Comparison with Alternative Methods

While NMR is the premier technique for determining the solution-state structure of peptides, other methods can provide complementary information.

X-ray Crystallography: This technique can provide a high-resolution static picture of the peptide's conformation in the solid state. However, the crystallization of peptides can be challenging, and the crystal packing forces may influence the observed conformation, which might not be representative of the biologically relevant solution-state structure.

Computational Modeling: Molecular dynamics (MD) simulations and other computational methods can be used to explore the conformational landscape of a peptide. These methods can be particularly useful for generating initial structural models or for refining NMR-derived structures. However, the accuracy of computational models is highly dependent on the force field used and requires experimental validation.

References

A Comparative Analysis of Cyclohexylglycine and Valine as Structural Mimics in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide engineering and drug development, the strategic substitution of natural amino acids with non-canonical counterparts is a key strategy to enhance therapeutic properties. Among the plethora of available synthetic amino acids, Cyclohexylglycine (Chg) has emerged as a compelling structural mimic for Valine (Val). Both residues feature bulky, hydrophobic side chains that can significantly influence peptide conformation, stability, and receptor interactions. This guide provides an objective comparison of this compound and Valine, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for peptide design.

Structural and Conformational Properties: A Tale of Two Hydrophobic Residues

Valine, a naturally occurring branched-chain amino acid, is crucial for the structural integrity and function of many proteins. Its isopropyl side chain can adopt distinct conformations (gauche+, trans, and gauche-), which are influenced by the local secondary structure of the peptide backbone. This conformational flexibility, while essential in natural proteins, can sometimes be a liability in peptide therapeutics, leading to reduced receptor affinity or increased susceptibility to enzymatic degradation.

This compound, a synthetic amino acid, possesses a larger and more sterically demanding cyclohexyl side chain. This bulky group restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures. For instance, Cα-methylated this compound has been shown to be an effective inducer of β-turns and 3(10)-helices, a property it shares with its Cα-methyl Valine counterpart[1][2]. This ability to pre-organize a peptide into a bioactive conformation can be highly advantageous in drug design.

Performance Comparison: Enhancing Metabolic Stability

A primary goal of incorporating non-canonical amino acids into peptide therapeutics is to improve their metabolic stability. The bulky cyclohexyl side chain of Chg can sterically hinder the approach of proteases, thereby slowing down enzymatic degradation. While direct comparative studies between Chg and Val in the same peptide backbone are limited, studies on similar bulky residues like L-cyclohexylalanine (Cha) provide valuable insights.

For example, in a study on apelin-17 analogues, the substitution of a natural amino acid with L-cyclohexylalanine resulted in a dramatic increase in stability in both human and mouse plasma. This enhancement in proteolytic resistance is a strong indicator of the potential of bulky, non-canonical amino acids like this compound to extend the in-vivo half-life of peptide drugs.

Quantitative Data Summary: Proteolytic Stability of Apelin-17 Analogues
AnalogueSequenceHalf-life in human plasma (min)Half-life in mouse plasma (min)
Apelin-17 QRPRLSHKGPMPF< 5< 5
Analogue with Cha Ac-[Cha]RPRLSHKGPMPF-NH2> 1440~40

Data extracted from a study on metabolically stable apelin-analogues incorporating L-cyclohexylalanine[3]. While not a direct Chg vs. Val comparison, it illustrates the stability enhancement by a similar bulky hydrophobic residue.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either this compound or Valine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and DMF again.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Chg-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the spectrophotometer to scan from 190 to 260 nm.

    • Set the scanning speed to 50 nm/min, the bandwidth to 1 nm, and the response time to 1 s.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length in centimeters, and n is the number of amino acid residues.

    • Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.

  • Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer at a working concentration (e.g., 10 µg/mL for purified enzymes, or undiluted plasma).

  • Incubation:

    • Mix the peptide solution with the enzyme solution at a defined ratio (e.g., 1:1 v/v).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or by heating.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide against time and determine the half-life (t_1/2) of the peptide under the assay conditions.

Visualizations

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_results Data Evaluation start Start spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization conformational Conformational Analysis (CD & NMR) characterization->conformational Purified Peptides (Chg & Val variants) stability Proteolytic Stability Assay (HPLC-based) characterization->stability binding Receptor Binding Assay (e.g., SPR) characterization->binding data_table Quantitative Data Tables conformational->data_table stability->data_table binding->data_table conclusion Comparative Assessment data_table->conclusion

Caption: Experimental workflow for the comparative study of Chg and Val peptides.

DOT Script for Structural Comparison

Structural_Comparison cluster_properties Shared Properties cluster_applications Applications in Drug Design Valine Valine (Val) Side Chain: Isopropyl -CH(CH₃)₂ Natural Amino Acid Flexible Side Chain Chg This compound (Chg) Side Chain: Cyclohexyl -C₆H₁₁ Synthetic Amino Acid Sterically Hindered Valine->Chg Structural Mimic prop1 Hydrophobic Valine->prop1 prop2 Bulky Valine->prop2 prop3 Influences Peptide Conformation Valine->prop3 app1 Enhance Receptor Binding Valine->app1 app2 Improve Metabolic Stability Valine->app2 app3 Modulate Bioactivity Valine->app3 Chg->prop1 Chg->prop2 Chg->prop3 Chg->app1 Chg->app2 Chg->app3

Caption: Structural and functional comparison of Valine and this compound.

Conclusion

This compound serves as a valuable structural mimic for Valine in peptide design, offering distinct advantages, particularly in enhancing metabolic stability. The increased steric bulk of the cyclohexyl side chain, as compared to Valine's isopropyl group, can effectively shield the peptide backbone from proteolytic enzymes. Furthermore, the conformational constraints imposed by Chg can pre-organize the peptide into a bioactive conformation, potentially leading to improved receptor affinity and biological activity. While direct, comprehensive comparative studies are needed to fully elucidate the nuanced differences in performance, the available evidence strongly supports the use of this compound as a strategic replacement for Valine in the development of more robust and potent peptide-based therapeutics. The experimental protocols provided herein offer a framework for conducting such direct comparisons to guide future drug design efforts.

References

Validating the Purity of Cyclohexylglycine-Containing Peptides: A Comparative Guide to RP-HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical checkpoint for reliable experimental outcomes and preclinical development. This guide provides a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing the purity of a custom Cyclohexylglycine-containing peptide ("Peptide-Chg"), benchmarked against a standard control peptide. We further explore orthogonal methods for comprehensive characterization.

This compound (Chg), a non-proteinogenic amino acid, is often incorporated into peptide structures to enhance metabolic stability and conformational rigidity. However, its bulky side chain can present challenges during solid-phase peptide synthesis (SPPS), potentially leading to a unique impurity profile. Accurate and robust analytical methods are therefore essential to identify and quantify these impurities.

Comparative Purity Analysis: RP-HPLC

RP-HPLC is the gold standard for peptide purity assessment, separating the target peptide from impurities based on hydrophobicity.[1][2] A typical chromatogram will show a main peak for the target peptide, with smaller peaks representing impurities.[3][4] The purity is calculated as the area of the main peak relative to the total peak area.[4]

Here, we present a comparative analysis of a synthesized this compound-containing peptide (Peptide-Chg) and a standard control peptide without bulky non-proteinogenic residues.

Table 1: Comparative RP-HPLC Purity Data

ParameterPeptide-Chg (with this compound)Standard Control PeptideAcceptance Criteria
Purity by RP-HPLC (%) 96.8%98.5%>95%
Retention Time (min) 15.212.8Consistent with reference
Major Impurity 1 (%) 1.5% (Deletion Sequence)0.8% (Truncation)<2.0%
Major Impurity 2 (%) 0.9% (Incomplete Deprotection)0.4% (Oxidation)<1.0%
Other Minor Impurities (%) 0.8%0.3%<1.0%

Note: Data is illustrative and representative of typical results.

The bulky nature of this compound in Peptide-Chg can lead to slightly lower coupling efficiencies during synthesis, resulting in a higher percentage of deletion sequence impurities compared to the standard peptide.[5][6]

Orthogonal Validation Methods

To ensure the highest confidence in peptide quality, orthogonal methods that assess different physicochemical properties are employed.[7] Mass Spectrometry (MS) confirms the identity and molecular weight of the peptide, while Amino Acid Analysis (AAA) determines the peptide content and amino acid composition.

Table 2: Orthogonal Method Validation

Analytical MethodParameterPeptide-Chg ResultStandard Control Peptide ResultExpected Outcome
LC-MS Observed Molecular Weight (Da)1254.71189.5Matches Theoretical Mass ± 0.5 Da
Theoretical Molecular Weight (Da)1254.61189.4N/A
Amino Acid Analysis (AAA) Net Peptide Content (%)85.2%88.9%Typically 70-90%
Amino Acid RatioConforms to SequenceConforms to SequenceMatches Theoretical Ratio

Note: Data is illustrative. Net peptide content is the percentage of the sample that is the target peptide, with the remainder being water and counter-ions.

Experimental Protocols

Protocol 1: RP-HPLC for Peptide Purity

This protocol outlines a standard method for determining the purity of synthetic peptides.

  • System Preparation:

    • HPLC System: A system equipped with a gradient pump, UV detector, and autosampler.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[8]

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Injection Volume: 20 µL

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[3][4]

    • Gradient:

      • 5-65% Mobile Phase B over 30 minutes

      • 65-95% Mobile Phase B over 5 minutes

      • Hold at 95% Mobile Phase B for 5 minutes

      • Return to 5% Mobile Phase B over 1 minute

      • Hold at 5% Mobile Phase B for 9 minutes (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .[4]

Validation Workflow and Alternative Methodologies

A comprehensive validation strategy involves a multi-step workflow to ensure peptide identity, purity, and quantity.

PeptideValidationWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control & Validation Synthesis SPPS of Peptide-Chg Purification Preparative HPLC Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization RPHPLC Purity Check by RP-HPLC Lyophilization->RPHPLC Primary Analysis LCMS Identity Confirmation by LC-MS RPHPLC->LCMS Orthogonal Validation Final Final QC Report RPHPLC->Final AAA Content & Composition by AAA LCMS->AAA Further Characterization LCMS->Final AAA->Final

Peptide Purity Validation Workflow

Beyond RP-HPLC, several powerful techniques offer deeper insights into peptide quality:

  • Mass Spectrometry (MS): Considered the gold standard for molecular weight determination, MS confirms that the primary peak in the HPLC chromatogram corresponds to the peptide of interest.[2][7] It is also invaluable for identifying the nature of impurities.

  • Amino Acid Analysis (AAA): This technique provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids and quantifying each one.[7][9] It is used to determine the net peptide content and confirm the amino acid ratio is consistent with the peptide sequence.

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering a different separation mechanism than RP-HPLC.[2][7] It is particularly effective for resolving impurities that may co-elute with the main peak in HPLC.

References

Assessing the Impact of Cyclohexylglycine on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Cyclohexylglycine's potential impact on receptor binding affinity, placed in the context of the natural agonist, glycine (B1666218), and a classic antagonist, strychnine (B123637). Due to a lack of publicly available, direct quantitative binding data for this compound at specific receptor sites, this guide leverages established data for glycine and strychnine at the glycine receptor to provide a framework for evaluation. The structural characteristics of this compound are analyzed to infer its potential binding behavior based on established structure-activity relationships for glycine receptor ligands.

Comparative Analysis of Ligand Binding at the Glycine Receptor

The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, is the primary focus of this comparison. The binding of ligands to this receptor can either mimic the action of the endogenous agonist, glycine, leading to channel opening (agonism), or block this action (antagonism).

LigandTypeReceptor TargetBinding Affinity (Kᵢ)Key Structural Features Influencing Binding
Glycine AgonistGlycine Receptor3.4 ± 1.3 μM[1]The simplest amino acid, its small size allows for a precise fit into the agonist binding pocket. The amino and carboxyl groups are crucial for interaction.
Strychnine AntagonistGlycine Receptor~0.03 µM[2]A complex, bulky alkaloid whose large structure sterically hinders the conformational changes required for channel opening.
This compound Presumed ModulatorGlycine Receptor / NMDA Receptor Glycine SiteNot available in cited literatureFeatures a bulky cyclohexyl group attached to the alpha-carbon of a glycine backbone. This significant steric bulk is expected to influence its binding affinity and functional activity compared to glycine.

Inference on this compound's Binding Affinity:

While direct experimental data is not available in the reviewed literature, the structure of this compound—specifically the presence of the large cyclohexyl group—suggests its binding affinity and functional effect at the glycine receptor would differ significantly from that of glycine. General principles of structure-activity relationships at the glycine binding site of the NMDA receptor suggest that steric congestion around the amino group can be detrimental to binding potency[3]. Therefore, the bulky cyclohexyl moiety in this compound would likely decrease its affinity for the agonist binding site compared to glycine. Whether it would act as a weak partial agonist or an antagonist would require experimental verification.

Experimental Protocols: Radioligand Displacement Assay for the Glycine Receptor

To experimentally determine the binding affinity of a compound like this compound, a radioligand displacement assay is a standard and robust method. This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the glycine receptor.

Materials:

  • Receptor Source: Synaptic membrane fractions prepared from mammalian spinal cord, which are rich in glycine receptors[2].

  • Radioligand: [³H]Strychnine, a high-affinity antagonist for the glycine receptor[2][4].

  • Test Compound: this compound.

  • Comparator Compounds: Glycine (unlabeled), Strychnine (unlabeled).

  • Assay Buffer: e.g., Tris-HCl buffer at a physiological pH.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Isolate synaptic membranes from homogenized spinal cord tissue by differential centrifugation.

  • Assay Setup: In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of [³H]strychnine, and varying concentrations of the test compound (this compound) or unlabeled comparator compounds (glycine or strychnine).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand displacement assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Source (e.g., Spinal Cord Membranes) Incubation Incubation: Receptor + Radioligand + Test Compound Receptor_Prep->Incubation Add Radioligand_Prep Radioligand ([³H]Strychnine) Radioligand_Prep->Incubation Add Test_Compound_Prep Test Compound (this compound) Test_Compound_Prep->Incubation Add (Varying Concentrations) Filtration Rapid Filtration (Separates Bound from Unbound) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis: Determine IC₅₀ and Kᵢ Scintillation->Data_Analysis

Radioligand Displacement Assay Workflow

Signaling Pathway Context: Glycine Receptor Activation

The binding of an agonist like glycine to the glycine receptor initiates a signaling cascade that results in neuronal inhibition.

Glycine_Receptor_Signaling Glycine Glycine (Agonist) GlyR Glycine Receptor (Ligand-gated ion channel) Glycine->GlyR Binds to Channel_Opening Chloride Channel Opening GlyR->Channel_Opening Conformational Change Cl_Influx Influx of Chloride Ions (Cl⁻) Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

Comparison of different protecting groups for Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is paramount for achieving high yields and purity. Cyclohexylglycine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its unique steric and hydrophobic properties. The selection of appropriate protecting groups for its amino and carboxyl functionalities is a critical consideration that influences the overall synthetic strategy. This guide provides an objective comparison of common protecting groups for this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Amino Group Protection

The protection of the α-amino group of this compound is essential to prevent undesired side reactions during peptide coupling or other synthetic transformations. The most widely used amino-protecting groups are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups. Their selection is primarily dictated by the desired deprotection conditions and orthogonality to other protecting groups in the molecule.[1][2]

Comparison of Amino Protecting Groups

The choice between Boc, Fmoc, and Cbz depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[3] The key distinction lies in their lability under different chemical conditions, which allows for selective removal without affecting other protecting groups.[4]

Protecting GroupStructureReagent for IntroductionTypical Solvent(s)BaseDeprotection ConditionsTypical Yield
Boc Boc₂OTHF, Dioxane, WaterNaHCO₃, NaOH, DMAPStrong Acid (TFA, HCl)>95%
Fmoc Fmoc-Cl, Fmoc-OSuDioxane, DCM, WaterNaHCO₃, Piperidine (B6355638)Mild Base (20% Piperidine in DMF)>95%
Cbz Cbz-ClWater, Isopropyl AlcoholNaOHCatalytic Hydrogenolysis (H₂, Pd/C)~82%[5]
Experimental Protocols for Amino Group Protection and Deprotection

1. Boc Protection of this compound

  • Protection Protocol:

    • Dissolve this compound (1 equiv.) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2 equiv.).[6]

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv.) and stir the mixture at room temperature for 4-12 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-cyclohexylglycine.[6]

  • Deprotection Protocol:

    • Dissolve Boc-cyclohexylglycine (1 equiv.) in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-2 hours.[7][8]

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual TFA.

    • The resulting this compound TFA salt can be used directly or neutralized.

2. Fmoc Protection of this compound

  • Protection Protocol:

    • Suspend this compound (1 equiv.) in a 10% aqueous solution of sodium carbonate.

    • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in dioxane dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain Fmoc-cyclohexylglycine.

  • Deprotection Protocol:

    • Dissolve Fmoc-cyclohexylglycine (1 equiv.) in N,N-dimethylformamide (DMF).

    • Add a 20% solution of piperidine in DMF.[9]

    • Stir at room temperature for 30 minutes to 2 hours.[10]

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

    • The crude product can be purified by crystallization or chromatography.

3. Cbz Protection of this compound

  • Protection Protocol:

    • Dissolve L-cyclohexylglycine (60.0 g) in 534 mL of water and 60.9 mL of a 20% aqueous NaOH solution.[5]

    • Add dropwise 65.1 g of benzyl (B1604629) chloroformate (Cbz-Cl) and 60.9 mL of a 20% aqueous NaOH solution to introduce the Cbz group.[5]

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to yield Cbz-cyclohexylglycine. A reported yield for this procedure is 82.3%.[5]

  • Deprotection Protocol:

    • Dissolve Cbz-cyclohexylglycine in methanol (B129727) or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Workflow for Amino Protection and Deprotection of this compound

G cluster_protection Protection cluster_deprotection Deprotection This compound This compound Boc-Chg Boc-Chg This compound->Boc-Chg  Boc₂O, Base Fmoc-Chg Fmoc-Chg This compound->Fmoc-Chg  Fmoc-Cl, Base Cbz-Chg Cbz-Chg This compound->Cbz-Chg  Cbz-Cl, Base Boc₂O Boc₂O Fmoc-Cl Fmoc-Cl Cbz-Cl Cbz-Cl Boc-Chg_d Boc-Chg Cyclohexylglycine_d This compound Boc-Chg_d->Cyclohexylglycine_d  Strong Acid (TFA) Fmoc-Chg_d Fmoc-Chg Fmoc-Chg_d->Cyclohexylglycine_d  Base (Piperidine) Cbz-Chg_d Cbz-Chg Cbz-Chg_d->Cyclohexylglycine_d  H₂, Pd/C

Caption: Protection and deprotection pathways for the amino group of this compound.

Carboxyl Group Protection

Protecting the carboxylic acid functionality of this compound as an ester is a common strategy to prevent its participation in undesired reactions, particularly during the activation of the amino group of another amino acid for peptide bond formation. Common ester protecting groups include methyl, benzyl, and tert-butyl esters.

Comparison of Carboxyl Protecting Groups

The choice of ester protecting group is dictated by the desired deprotection method, which should be orthogonal to the conditions used for amino group deprotection.

Protecting GroupStructureReagent for IntroductionTypical Solvent(s)Deprotection Conditions
Methyl Ester -COOCH₃SOCl₂ in MethanolMethanolBase-mediated hydrolysis (e.g., LiOH, NaOH)
Benzyl Ester -COOCH₂PhBenzyl alcohol, Acid catalystToluene, BenzeneCatalytic Hydrogenolysis (H₂, Pd/C)
tert-Butyl Ester -COOC(CH₃)₃Isobutylene (B52900), Acid catalystDichloromethaneStrong Acid (TFA)
Experimental Protocols for Carboxyl Group Protection and Deprotection

1. Methyl Ester Protection of N-Protected this compound

  • Protection Protocol:

    • Suspend N-protected this compound (e.g., Boc-Chg-OH) (1 equiv.) in anhydrous methanol.

    • Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂, 1.2 equiv.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.

    • Neutralize with a mild base (e.g., NaHCO₃) and extract with an organic solvent.

  • Deprotection Protocol:

    • Dissolve the N-protected this compound methyl ester (1 equiv.) in a mixture of THF and water.

    • Add lithium hydroxide (B78521) (LiOH, 1.5 equiv.) and stir at room temperature for 2-4 hours.[11]

    • Monitor the hydrolysis by TLC.

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

2. Benzyl Ester Protection of N-Protected this compound

  • Protection Protocol:

    • Dissolve N-protected this compound (1 equiv.) and benzyl alcohol (1.2 equiv.) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-16 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography if necessary.

  • Deprotection Protocol:

    • Dissolve the N-protected this compound benzyl ester in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.[2]

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the N-protected this compound.

3. tert-Butyl Ester Protection of N-Protected this compound

  • Protection Protocol:

    • Suspend N-protected this compound (1 equiv.) in dichloromethane (DCM).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Cool the mixture to -78°C and condense isobutylene gas into the reaction vessel.

    • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

    • Monitor the reaction by TLC.

    • Carefully vent the vessel, wash the reaction mixture with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection Protocol:

    • Dissolve the N-protected this compound tert-butyl ester (1 equiv.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-4 hours.[12]

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

Orthogonal Deprotection Strategy

The judicious choice of protecting groups allows for their selective removal in the presence of others, a concept known as orthogonality. This is fundamental in multi-step synthesis.[3] For example, an Fmoc-protected amino group can be deprotected with a mild base without affecting a tert-butyl ester, which is acid-labile. Conversely, a Boc-protected amino group can be removed with acid while a benzyl ester remains intact, which requires hydrogenolysis for cleavage.

G cluster_ortho Orthogonal Protection & Deprotection Fmoc-Chg-OtBu Fmoc-Chg-OtBu H-Chg-OtBu H-Chg-OtBu Fmoc-Chg-OtBu->H-Chg-OtBu  Piperidine/DMF Fmoc-Chg-OH Fmoc-Chg-OH Fmoc-Chg-OtBu->Fmoc-Chg-OH  TFA H-Chg-OH_1 This compound H-Chg-OtBu->H-Chg-OH_1  TFA Fmoc-Chg-OH->H-Chg-OH_1  Piperidine/DMF Boc-Chg-OBn Boc-Chg-OBn H-Chg-OBn H-Chg-OBn Boc-Chg-OBn->H-Chg-OBn  TFA Boc-Chg-OH Boc-Chg-OH Boc-Chg-OBn->Boc-Chg-OH  H₂, Pd/C H-Chg-OH_2 This compound H-Chg-OBn->H-Chg-OH_2  H₂, Pd/C Boc-Chg-OH->H-Chg-OH_2  TFA

Caption: Orthogonal deprotection strategies for dually protected this compound.

References

Efficacy of Cyclohexylglycine Analogues as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various cyclohexylglycine analogues as enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-IV) and Matrix Metalloproteinases (MMPs). The information is compiled from publicly available research to facilitate the evaluation and selection of these compounds for further investigation.

Data Presentation: Inhibitory Activity of this compound Analogues

The following table summarizes the inhibitory potency of different this compound analogues against their target enzymes. The data is presented to allow for a clear comparison of their efficacy.

Analogue Name/DescriptionTarget Enzyme(s)IC50 / Ki Value (nM)Reference Compound (if any)Source
Bis-sulfonamide analogue of 4-amino this compoundDipeptidyl Peptidase IV (DPP-IV)2.6-[1]
4-arylcyclohexylalanine analogue (Compound 28)Dipeptidyl Peptidase IV (DPP-IV)4.8-[2]
Thiazole derivative of this compoundDipeptidyl Peptidase IV (DPP-IV)6-[3]
This compound-(2S)-cyanopyrrolidineDipeptidyl Peptidase IV (DPP-IV)1.4 (Ki)-
Carboxylic acid-based analogue (Compound 18)MMP-2, MMP-13Low nanomolar-
Tripeptidyl cyclohexyl-amine analogueCaspase-147 (Ki)-[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways involving DPP-IV and MMPs, along with a typical experimental workflow for an enzyme inhibition assay.

experimental_workflow Experimental Workflow for Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup (Incubate Enzyme with Inhibitor) prep->assay_setup reaction_init Reaction Initiation (Add Substrate) assay_setup->reaction_init data_acq Data Acquisition (Measure Signal over Time) reaction_init->data_acq data_analysis Data Analysis (Calculate IC50/Ki) data_acq->data_analysis

Experimental Workflow Diagram

dpp4_signaling DPP-IV Signaling Pathways cluster_insulin Insulin Signaling cluster_activin Activin/Nodal Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Akt Akt Insulin_Receptor->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Activin_Nodal Activin / Nodal Receptor_Complex Receptor Complex Activin_Nodal->Receptor_Complex Smad2_3 Smad2/3 Phosphorylation Receptor_Complex->Smad2_3 Gene_Transcription Target Gene Transcription Smad2_3->Gene_Transcription DPP4 DPP-IV DPP4->Insulin_Receptor Modulates DPP4->Receptor_Complex Modulates Cyclohexylglycine_Analogue This compound Analogue Cyclohexylglycine_Analogue->DPP4 Inhibition

DPP-IV Signaling Pathways

mmp_signaling MMP Signaling Pathways cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Signaling Proinflammatory_Stimuli Pro-inflammatory Stimuli MAPK JNK / p38 MAPK Proinflammatory_Stimuli->MAPK AP1_NFkB AP-1 / NF-κB Activation MAPK->AP1_NFkB Inflammatory_Mediators Inflammatory Mediator Production AP1_NFkB->Inflammatory_Mediators Death_Signal Death Signal Caspase_Activation Caspase Activation Death_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MMPs MMPs MMPs->MAPK Activates MMPs->Caspase_Activation Influences Cyclohexylglycine_Analogue This compound Analogue Cyclohexylglycine_Analogue->MMPs Inhibition

References

Safety Operating Guide

Safe Disposal of Cyclohexylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Cyclohexylglycine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound. While it is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper precautions are still necessary.

Personal Protective Equipment (PPE): To ensure personal safety when handling this compound, especially during disposal, the following PPE is recommended:

  • Eye Protection: Wear safety goggles with side protection.[1]

  • Hand Protection: Use chemical-resistant gloves that are tested according to EN 374.[1]

  • Respiratory Protection: In the case of dust formation, use a particulate filter device (EN 143, P1).[1]

First Aid Measures: In the event of accidental exposure, follow these first-aid guidelines:

  • After Inhalation: Move the individual to fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or take a shower.

  • After Eye Contact: Rinse the eyes with plenty of water and remove contact lenses if present.

  • After Swallowing: Have the person drink water (at most two glasses). If feeling unwell, consult a doctor.

This compound Disposal Protocol

The disposal of this compound should always be in accordance with national and local regulations. It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.

Step 1: Waste Identification and Segregation

  • Keep this compound waste in its original container whenever possible.

  • Do not mix this compound waste with other chemical waste.

  • Label the container clearly as "this compound Waste" for proper identification.

Step 2: Spill Management In case of a spill, follow these steps for containment and cleanup:

  • Avoid Dust Generation: Take measures to prevent the formation of dust during cleanup.

  • Containment: Cover drains to prevent the chemical from entering the sewage system.

  • Cleanup: Mechanically take up the spilled material. This can be done by sweeping and shoveling the substance into a suitable, labeled container for disposal.[2][3]

  • Ventilation: Ensure the affected area is well-ventilated.[1]

Step 3: Final Disposal

  • Consult Local Regulations: The primary directive for the disposal of this compound is to adhere to local and national waste disposal regulations.

  • Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal plant.[4]

  • Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.

  • Do Not Discharge into Drains: Under no circumstances should this compound be allowed to enter drains or waterways.[3]

Summary of Safety and Disposal Information

ParameterGuidelineSource
GHS Hazard Classification Not a hazardous substance or mixture
Personal Protective Equipment Safety goggles, chemical-resistant gloves, respiratory protection for dust[1]
Spill Cleanup Mechanically take up, avoid dust, prevent entry into drains[2][3]
Disposal Method In accordance with local and national regulations; via an approved waste disposal plant[4]
Container Disposal Treat as the product itself; do not mix with other waste

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated assess_waste Assess Waste: - Solid or Contaminated Material? - Spill Residue? start->assess_waste ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Respiratory Protection (if dust) assess_waste->ppe collect_solid Collect Solid Waste: - Keep in original container - Do not mix with other waste ppe->collect_solid Solid Waste collect_spill Clean Spill: - Sweep and shovel - Avoid dust generation ppe->collect_spill Spill Residue label_container Label Container Clearly: 'this compound Waste' collect_solid->label_container collect_spill->label_container consult_ehs Consult Institutional EHS & Local Regulations label_container->consult_ehs approved_facility Dispose through an Approved Waste Disposal Facility consult_ehs->approved_facility no_drain Do NOT Dispose Down Drain consult_ehs->no_drain

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Cyclohexylglycine in a laboratory setting. Our goal is to be your preferred resource for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory scenarios.

Scenario Required PPE Specifications and Best Practices
Routine Handling (Weighing, Dissolving, Transfers) • Safety Glasses with Side Shields• Nitrile Gloves• Laboratory CoatSafety glasses must meet ANSI Z87.1 standards. Nitrile gloves are recommended for their chemical resistance to a variety of substances.[1][2][3] Always inspect gloves for tears or holes before use. A standard laboratory coat should be worn and fully buttoned.
Operations with Dust Potential • Safety Goggles• Nitrile Gloves• Laboratory Coat• Respiratory ProtectionIf handling large quantities or if dust generation is likely, upgrade from safety glasses to chemical splash goggles for enhanced eye protection. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) when working outside of a certified chemical fume hood.[4]
Spill Cleanup • Chemical Splash Goggles• Nitrile Gloves (double-gloving recommended)• Laboratory Coat• Respiratory Protection (if significant dust is present)Double-gloving provides an extra layer of protection. Ensure respiratory protection is used if the spill creates airborne dust.
Emergency Situations (Large Spills, Fire) • Full Face Shield• Chemical Resistant Gloves• Chemical Resistant Apron or Suit• Self-Contained Breathing Apparatus (SCBA)In the event of a fire, wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]

Operational Plan for Safe Handling

This section provides a step-by-step procedural guide for the safe handling of this compound from receipt to use.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) when handling the incoming package.

2.2. Storage

  • Store this compound in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[5][9]

  • Ensure the storage area is clearly marked with the identity of the chemical.

2.3. Weighing and Transfer

  • Perform all weighing and transfer operations in a designated area, such as a chemical fume hood or a balance enclosure, to minimize dust exposure.[8]

  • Before weighing, ensure the balance is clean and tared with the weigh boat or paper.

  • Use a clean spatula to transfer the solid material. Avoid scooping directly from the primary container if possible; instead, pour a small amount onto a secondary container for weighing.

  • After weighing, carefully transfer the material to the reaction vessel.

  • Promptly clean any spills on the balance and surrounding area using a wet paper towel to avoid generating dust.

2.4. In-Use Procedures

  • When using this compound in solution, handle it within a well-ventilated area.

  • Avoid direct contact with the skin and eyes.[5]

  • If heating solutions containing this compound, do so in a chemical fume hood.

  • Keep all containers labeled with the contents, concentration, and any associated hazards.

Disposal Plan

This plan outlines the procedures for the safe disposal of this compound and associated contaminated materials. All disposal must comply with local, state, and federal regulations.

3.1. Unused or Expired this compound

  • Unused or expired this compound should be disposed of as chemical waste.

  • Ensure the original container is securely sealed and properly labeled as "Waste this compound."

  • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of in regular trash or down the drain.[5]

3.2. Contaminated Solid Waste This includes items such as used gloves, weigh boats, paper towels, and other disposable labware that have come into direct contact with this compound.

  • Collect all contaminated solid waste in a designated, leak-proof waste container lined with a plastic bag.

  • The container must be clearly labeled as "Contaminated Solid Waste" and list "this compound" as the contaminant.

  • When the container is full, seal the bag and the container lid.

  • Dispose of the container through your institution's chemical waste management program.

3.3. Contaminated Liquid Waste This includes solutions containing this compound and solvent rinses of contaminated glassware.

  • Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the solvents used.

  • The label must clearly state "Hazardous Waste," the full chemical names of all components (including solvents and this compound), and their approximate concentrations.

  • Store the liquid waste container in a secondary containment bin to prevent spills.

  • Arrange for disposal through your institution's EHS department. Do not pour down the drain.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete lifecycle for the safe handling and disposal of this compound in a laboratory setting.

Safe_Handling_and_Disposal_of_this compound Workflow for Safe Handling and Disposal of this compound Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Unused_Chemical Unused/Expired Chemical Store->Unused_Chemical Use Use in Experiment Weigh->Use Solid_Waste Contaminated Solid Waste Use->Solid_Waste Liquid_Waste Contaminated Liquid Waste Use->Liquid_Waste EHS_Pickup EHS Waste Pickup Solid_Waste->EHS_Pickup Liquid_Waste->EHS_Pickup Unused_Chemical->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylglycine
Reactant of Route 2
Cyclohexylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.